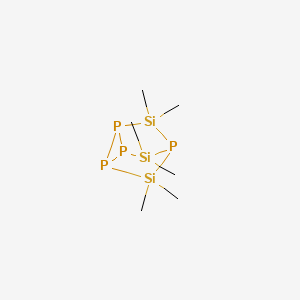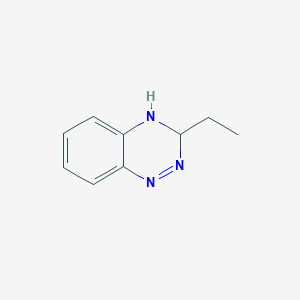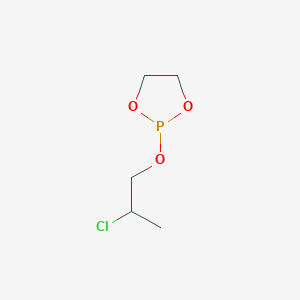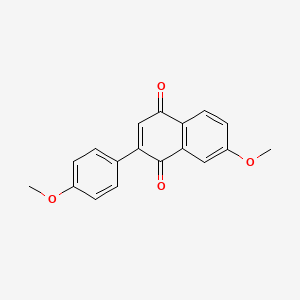
1-Isocyanato-3-(isocyanatomethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isocyanato-3-(isocyanatomethyl)benzene is an organic compound with the molecular formula C9H6N2O2. It is a derivative of benzene, featuring two isocyanate functional groups attached to the benzene ring. This compound is known for its reactivity and is used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Isocyanato-3-(isocyanatomethyl)benzene can be synthesized through the reaction of 1,3-diaminobenzene with phosgene. The reaction typically occurs in an inert solvent such as toluene or dichloromethane, under controlled temperature conditions to prevent decomposition .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale phosgenation processes. Safety measures are crucial due to the toxic nature of phosgene. The final product is purified through distillation or recrystallization to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Isocyanato-3-(isocyanatomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of carbamic acids and their derivatives.
Common Reagents and Conditions:
Amines: React with isocyanates to form ureas under mild conditions.
Alcohols: React with isocyanates to form urethanes, often requiring catalysts to enhance the reaction rate.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Wissenschaftliche Forschungsanwendungen
1-Isocyanato-3-(isocyanatomethyl)benzene is utilized in various scientific research fields:
Wirkmechanismus
The reactivity of 1-Isocyanato-3-(isocyanatomethyl)benzene is primarily due to its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable products. The compound’s mechanism of action involves the formation of intermediates such as carbamic acids, which further react to yield the final products .
Vergleich Mit ähnlichen Verbindungen
1-Isocyanato-3-methylbenzene: Similar structure but with only one isocyanate group.
1-Isocyanato-4-methylbenzene: Another isomer with the isocyanate group in the para position.
1-Isocyanato-3-(trifluoromethyl)benzene: Contains a trifluoromethyl group, which alters its reactivity and applications.
Uniqueness: 1-Isocyanato-3-(isocyanatomethyl)benzene is unique due to the presence of two isocyanate groups, which enhances its reactivity and makes it suitable for a wider range of applications compared to its mono-isocyanate counterparts.
Eigenschaften
CAS-Nummer |
66920-28-3 |
|---|---|
Molekularformel |
C9H6N2O2 |
Molekulargewicht |
174.16 g/mol |
IUPAC-Name |
1-isocyanato-3-(isocyanatomethyl)benzene |
InChI |
InChI=1S/C9H6N2O2/c12-6-10-5-8-2-1-3-9(4-8)11-7-13/h1-4H,5H2 |
InChI-Schlüssel |
COYYDVBSEGGVAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)N=C=O)CN=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(4-ethoxyphenyl)ethan-1-one](/img/structure/B14470439.png)



![2,2'-[Methylenebis(oxy)]bis(4-nitroaniline)](/img/structure/B14470476.png)



![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;iodide](/img/structure/B14470509.png)



